1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group and a propylsulfonyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Lacks the propylsulfonyl group, which may result in different biological activities.
1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole: The presence of a chlorine atom instead of fluorine can alter the compound’s reactivity and potency.
1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: The methylsulfonyl group may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQBLFBNKORXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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